5-naphthalen-1-ylsulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Description
5-Naphthalen-1-ylsulfonyl-1,5,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraen-2-one is a complex heterocyclic compound featuring a tricyclic core with three nitrogen atoms, a naphthalene-1-sulfonyl substituent, and a ketone group. Its structure combines a fused bicyclic system (8.4.0) with an additional azetidine-like ring (0³,⁸), creating a rigid, planar framework.
Properties
IUPAC Name |
5-naphthalen-1-ylsulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c25-21-17-14-23(13-11-18(17)22-20-10-3-4-12-24(20)21)28(26,27)19-9-5-7-15-6-1-2-8-16(15)19/h1-10,12H,11,13-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKHOVJKIUMHEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC=CN3C2=O)S(=O)(=O)C4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-naphthalen-1-ylsulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the tricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
5-naphthalen-1-ylsulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the naphthalene ring or the triazatricyclic core.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.
Scientific Research Applications
5-naphthalen-1-ylsulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-naphthalen-1-ylsulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
| Compound Name | Core Structure | Key Substituents | Functional Groups |
|---|---|---|---|
| 5-Naphthalen-1-ylsulfonyl-1,5,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraen-2-one | Tricyclic (1,5,9-triazatricyclo) | Naphthalen-1-sulfonyl, ketone | Sulfonyl, carbonyl, triazole-like |
| 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) | Bicyclic (1,2,3-triazole) | Naphthalen-1-yloxymethyl, phenylacetamide | Ether, amide, triazole |
| 6-Naphthalen-2-yl-3-nitro-2-phenylsulfonylmethylimidazo[1,2-a]pyridine (9a) | Bicyclic (imidazo[1,2-a]pyridine) | Naphthalen-2-yl, nitro, sulfonylmethyl | Sulfonyl, nitro, imidazole |
| 9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 (IIi) | Tetracyclic (dithia-azatetracyclo) | 4-Methoxyphenyl, dithia | Thioether, ketone, methoxy |
Key Observations :
- Ring Systems : The target compound’s tricyclic nitrogen-rich core contrasts with the bicyclic triazole (6a) and imidazopyridine (9a) systems. The dithia-azatetracyclic compound (IIi) incorporates sulfur, altering electronic properties compared to nitrogen-dominated systems .
- Sulfonyl groups in 9a and the target compound enhance electrophilicity compared to ether or thioether linkages .
Spectral and Physical Properties
Analysis :
- The target compound’s IR would exhibit strong S=O stretches (~1350–1200 cm⁻¹) and carbonyl (C=O) peaks near 1670 cm⁻¹, distinct from the nitro (–NO₂) and amide (C=O) bands in 6b .
- The higher melting point of 9a (220°C) suggests greater crystallinity due to its planar imidazopyridine core, while the target compound’s tricyclic system may confer similar thermal stability .
Biological Activity
5-naphthalen-1-ylsulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex organic compound with potential pharmacological applications. Its unique structural features suggest various biological activities that merit detailed exploration.
Chemical Structure and Properties
The compound can be denoted by the following chemical formula:
- Molecular Formula : C₁₈H₁₈N₄O₂S
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
1. Anticancer Activity
Studies have shown that compounds with similar triazatricyclo structures possess significant anticancer properties. The mechanism often involves the inhibition of specific pathways associated with cancer cell proliferation.
2. Antimicrobial Properties
The presence of the naphthalene moiety contributes to the antimicrobial efficacy against various bacterial strains. This has been demonstrated in vitro through disc diffusion methods and minimum inhibitory concentration (MIC) assays.
3. Anti-inflammatory Effects
Preliminary studies suggest that this compound may reduce inflammation markers in cell cultures and animal models, indicating potential use in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have focused on the biological activity of related compounds and their implications:
The biological activity of this compound is thought to involve:
- Inhibition of Enzymatic Activity : Compounds within this class may inhibit key enzymes involved in cell signaling pathways.
- Interaction with DNA : Some studies suggest that these compounds can intercalate with DNA, disrupting replication processes in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
